molecular formula C12H12N2O3 B1219302 methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate CAS No. 105041-27-8

methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate

Cat. No. B1219302
M. Wt: 232.23 g/mol
InChI Key: JZDMZJKOTLJYSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate involves several efficient methods. For example, a green and efficient method catalyzed by ammonium acetate for the one-pot synthesis of related pyrazol derivatives has been developed, utilizing a three-component reaction that offers the advantages of using an inexpensive catalyst, easy workup, and improved yields (You, Lei, & Hu, 2013). Another study presents a novel and simple synthesis of 3-phenyl-1H-pyrazol derivatives using a one-pot, four-component reaction, emphasizing ease of handling and good yields (Bade & Vedula, 2015).

Molecular Structure Analysis

The molecular and crystal structures of related pyrazole derivatives have been determined through various analytical techniques, including IR, 1H NMR, ESI-MS, and single-crystal X-ray diffraction. These studies offer detailed insights into the molecular geometries and structural characteristics of these compounds (Şahin et al., 2011).

Chemical Reactions and Properties

Methyl (5-oxopyrazol-3-yl)acetate has been used as a building block for constructing pyrazolo[4,3-c]pyridines, demonstrating its versatility in forming heterocyclic compounds through reactions with methylthiocyanate (Prezent et al., 2016). Additionally, the compound serves as a precursor in multicomponent reactions, highlighting its reactivity and functional adaptability in synthetic chemistry (Elinson, Nasybullin, & Nikishin, 2013).

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has been synthesized through a one-pot, two-component reaction, demonstrating the efficiency of this method in organic synthesis (Saeed, Arshad, & Flörke, 2012).

  • Structural and Spectral Analysis : Structural and spectral investigations of similar pyrazole derivatives have been conducted, providing insight into their molecular characteristics and potential applications in various fields, such as material science (Viveka et al., 2016).

  • Green Synthesis Approach : A green and efficient synthesis method using ammonium acetate catalysis has been developed for pyrazol derivatives, highlighting an environmentally friendly approach to chemical synthesis (You, Lei, & Hu, 2013).

Biological and Pharmacological Applications

  • Fungicidal Activity : Derivatives of methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate have shown moderate fungicidal activity, suggesting potential use in agricultural applications (Liu et al., 2014).

  • Molecular Targeted Therapy : Derivatives of this compound have been synthesized as intermediates for biologically active compounds, potentially useful in molecular targeted therapies for diseases like cancer (Liu, Xu, & Xiong, 2017).

  • Bactericidal Activities : Novel derivatives have shown bactericidal activity against various bacterial strains, indicating potential for development into antimicrobial agents (Xin-hua, Wang, & Song, 2007).

Material Science and Catalysis

  • Catalytic Applications : The compound's derivatives have been used in catalyst development, showing potential in facilitating various chemical reactions, thus contributing to the field of green chemistry (Safaei‐Ghomi, Shahbazi-Alavi, & Heidari-Baghbahadorani, 2015).

  • Interaction Studies : Research on interaction studies of methyl acetate with derivatives of pyrazole highlights their potential in understanding molecular interactions in solution, which is vital for developing new materials and solvents (Raphael, Bahadur, & Ebenso, 2015).

Safety And Hazards

Like all chemicals, pyrazole compounds should be handled with care. The specific safety and hazard information would depend on the particular pyrazole compound 8.


Future Directions

Pyrazole compounds have been the focus of much research due to their wide range of biological activities and their potential use in the development of new drugs9. Future research will likely continue to explore the synthesis of new pyrazole derivatives and their potential applications3.


Please note that the information provided here is general and may not apply to “methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate” specifically. For detailed information about this specific compound, further research would be needed.


properties

IUPAC Name

methyl 2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-12(16)8-9-7-11(15)14(13-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDMZJKOTLJYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351963
Record name methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate

CAS RN

105041-27-8
Record name methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Laleu, F Gaggini, M Orchard… - Journal of medicinal …, 2010 - ACS Publications
We describe the design, synthesis, and optimization of first-in-class series of inhibitors of NADPH oxidase isoform 4 (Nox4), an enzyme implicated in several pathologies, in particular …
Number of citations: 270 pubs.acs.org

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